molecular formula C52H32 B15167499 2,2'-(Ethene-1,2-diyl)di(9,9'-spirobi[fluorene]) CAS No. 874099-75-9

2,2'-(Ethene-1,2-diyl)di(9,9'-spirobi[fluorene])

Cat. No.: B15167499
CAS No.: 874099-75-9
M. Wt: 656.8 g/mol
InChI Key: QYWWVQLJMHCRPR-UHFFFAOYSA-N
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Description

2,2’-(Ethene-1,2-diyl)di(9,9’-spirobi[fluorene]) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a spirobi[fluorene] core, which is a rigid, planar structure that contributes to its stability and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethene-1,2-diyl)di(9,9’-spirobi[fluorene]) typically involves the coupling of fluorene derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF), under an inert atmosphere of nitrogen or argon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethene-1,2-diyl)di(9,9’-spirobi[fluorene]) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced fluorene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens are introduced into the fluorene rings using reagents such as nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with

Properties

CAS No.

874099-75-9

Molecular Formula

C52H32

Molecular Weight

656.8 g/mol

IUPAC Name

2-[2-(9,9'-spirobi[fluorene]-2-yl)ethenyl]-9,9'-spirobi[fluorene]

InChI

InChI=1S/C52H32/c1-7-19-43-35(13-1)36-14-2-8-20-44(36)51(43)47-23-11-5-17-39(47)41-29-27-33(31-49(41)51)25-26-34-28-30-42-40-18-6-12-24-48(40)52(50(42)32-34)45-21-9-3-15-37(45)38-16-4-10-22-46(38)52/h1-32H

InChI Key

QYWWVQLJMHCRPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C=CC7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12

Origin of Product

United States

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